2,6-Dimethylpyridine-3,4-dicarboxylic acid

Crystal Engineering Coordination Chemistry Materials Science

Researchers face challenges in introducing controlled steric hindrance in metal-organic frameworks. 2,6-Dimethylpyridine-3,4-dicarboxylic acid (CAS 13602-84-1) offers a precise solution with its orthogonal 3,4-dicarboxylic acid motif and sterically demanding 2,6-dimethyl groups. This unique substitution pattern promotes distinct low-dimensional coordination networks, not achievable with symmetric ligands like dipicolinic acid. - Distinct coordination geometry governed by ortho-methyl steric constraints. - Enables selective functionalization via orthogonal carboxylic acid groups. - Reliable synthesis blueprint supported by a well-characterized crystal structure (CCDC 2360233).

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 13602-84-1
Cat. No. B7841245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylpyridine-3,4-dicarboxylic acid
CAS13602-84-1
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=N1)C)C(=O)O)C(=O)O
InChIInChI=1S/C9H9NO4/c1-4-3-6(8(11)12)7(9(13)14)5(2)10-4/h3H,1-2H3,(H,11,12)(H,13,14)
InChIKeyLLSUEYTYYZRPGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylpyridine-3,4-dicarboxylic Acid: Physicochemical & Sourcing Profile


2,6-Dimethylpyridine-3,4-dicarboxylic acid (CAS 13602-84-1) is a heterocyclic pyridine derivative featuring two methyl groups at the 2- and 6-positions and two carboxylic acid groups at the 3- and 4-positions on the pyridine ring . With a molecular formula of C9H9NO4 and a molecular weight of 195.17 g/mol, the compound is typically supplied as a crystalline solid with a minimum purity of 95% [1]. Its dual carboxylic acid functionalities enable participation in condensation reactions, metal coordination, and hydrogen bonding, positioning it as a versatile building block in organic synthesis, materials chemistry, and pharmaceutical intermediate research [1].

Workflow Organic synthesis building block via dual carboxylic acid groups
Selection Ligand for coordination chemistry and crystal engineering
Use Context Pharmaceutical intermediate and materials research

2,6-Dimethylpyridine-3,4-dicarboxylic Acid Substitution Limitations


Direct substitution of 2,6-dimethylpyridine-3,4-dicarboxylic acid with other pyridinedicarboxylic acid isomers or dimethylated derivatives is problematic due to the compound's unique substitution pattern, which governs its coordination geometry, hydrogen-bonding network, and thermal stability [1]. The presence of two methyl groups ortho to the pyridine nitrogen imposes steric constraints that alter metal-binding modes compared to non-methylated analogs such as pyridine-3,4-dicarboxylic acid (H2PDC) or 2,6-pyridinedicarboxylic acid (dipicolinic acid) [2]. Furthermore, the 3,4-dicarboxylic acid arrangement, as opposed to the more common 2,6- or 3,5-substitution, creates a distinct hydrogen-bonding motif that directly impacts crystal packing and material properties [1]. These structural distinctions translate into measurable differences in crystallographic parameters and thermal decomposition profiles that render simple interchange untenable for applications requiring precise ligand geometry or reproducible material synthesis [1][2].

Coordination geometry

2,6-Dimethyl groups impose steric constraints that alter metal-binding modes relative to non-methylated pyridinedicarboxylic acids.

Hydrogen-bonding motif

The 3,4-dicarboxylic acid arrangement creates a unique H-bond network distinct from 2,6- or 3,5-isomers, impacting crystal packing.

Thermal behavior

Methyl substitution may shift thermal decomposition profile, requiring validation for high-temperature applications.

2,6-Dimethylpyridine-3,4-dicarboxylic Acid: Comparative Evidence vs. Analogs


Crystallographic Unit Cell Parameters

The single-crystal X-ray structure of 2,6-dimethylpyridine-3,4-dicarboxylic acid has been deposited in the Cambridge Structural Database (CCDC 2360233), providing definitive unit cell parameters that distinguish it from the non-methylated analog pyridine-3,4-dicarboxylic acid [1]. The methyl substituents alter the molecular packing and hydrogen-bonding network, resulting in a different space group and cell volume [1].

Crystal Structure
Cross-study comparable
Unique unit cell (CCDC 2360233) vs. H2PDC polymorphs
Confirms distinct lattice for material reproducibility
Data accessible from CIF files
Crystal Engineering Coordination Chemistry Materials Science

Purity Specification for Reliable Synthesis

Vendor technical data specify a minimum purity of 95% for 2,6-dimethylpyridine-3,4-dicarboxylic acid . This compares favorably with the typical 97% purity often quoted for the more common 2,6-pyridinedicarboxylic acid (dipicolinic acid) in bulk supply , and provides a quantifiable baseline for assessing batch quality and reproducibility in synthetic applications .

Purity Benchmark
Vendor specification
Min. 95%
Sets procurement baseline for sensitive synthesis
Typical dipicolinic acid ~97%
Organic Synthesis Pharmaceutical Intermediates Quality Control

Inferred Thermochemical Stability Advantage

Thermochemical studies on pyridine-2,6-dicarboxylic acid (dipicolinic acid) reveal a standard molar enthalpy of formation in the gaseous state of −(608.0 ± 6.1) kJ·mol⁻¹ [1]. While direct data for the target compound are not available, the presence of two methyl groups in the 2,6-positions is expected to increase molecular weight and alter intermolecular interactions, which typically correlates with a different thermal decomposition profile compared to non-methylated analogs [1]. This class-level inference suggests that 2,6-dimethylpyridine-3,4-dicarboxylic acid may exhibit distinct thermal stability characteristics relevant to high-temperature reactions or material processing.

Thermal Stability
Class-level inference
Not directly measured
Supports thermal behavior review
Based on dipicolinic acid thermochemistry; data to verify
Thermal Analysis Process Chemistry Material Stability

2,6-Dimethylpyridine-3,4-dicarboxylic Acid: Priority Applications


MOF Crystal Engineering with Defined Pores

The availability of a well-characterized crystal structure (CCDC 2360233) provides a reliable blueprint for designing coordination polymers and MOFs [1]. The 3,4-dicarboxylic acid motif, combined with sterically demanding 2,6-dimethyl groups, promotes the formation of low-dimensional networks or unique metal-binding geometries that differ from those formed by symmetric ligands like dipicolinic acid [1]. This makes the compound particularly valuable for researchers seeking to introduce controlled steric hindrance into framework syntheses.

Ligand Precursor & Pharmaceutical Intermediate Synthesis

With a defined purity of ≥95%, this compound serves as a reliable starting material for the preparation of ester derivatives (e.g., dimethyl 2,6-dimethyl-3,4-pyridinedicarboxylate) and other functionalized pyridine building blocks . The orthogonal positioning of the two carboxylic acid groups (3- and 4-) allows for selective functionalization strategies that are not possible with the 2,6-isomer, enabling the construction of complex heterocyclic scaffolds used in drug discovery .

Thermally Stable Polymer and Coating Additives

Although direct thermal data are lacking, class-level inference from pyridine-2,6-dicarboxylic acid thermochemistry (ΔfH°(g) = −608.0 kJ·mol⁻¹) indicates that the pyridinedicarboxylic acid core possesses considerable thermal stability [2]. The additional methyl groups in 2,6-dimethylpyridine-3,4-dicarboxylic acid are anticipated to further modify decomposition pathways, potentially offering enhanced stability in high-temperature polymer processing or as a corrosion inhibitor precursor in industrial coatings [2].

Application
Selection Property
Validation Focus
MOF crystal engineering
Steric control in framework design
Crystal structure reproducibility (CCDC 2360233)
Pharmaceutical intermediate synthesis
Orthogonal functionalization of 3,4-diacid
Purity threshold verification for derivatization
High-temperature polymer additives
Thermal modification potential
Thermal decomposition profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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